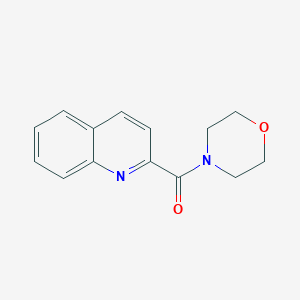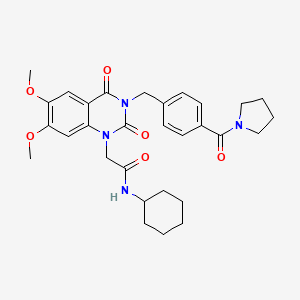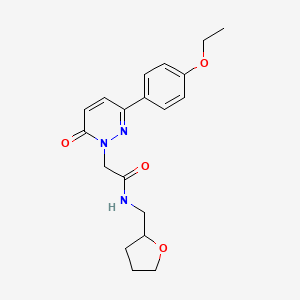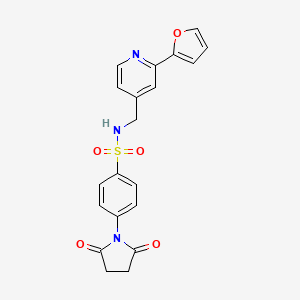
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as JNJ-1661010 and belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
科学的研究の応用
Asymmetric Synthesis of Grenadamide
- Grenadamide, a natural product containing a cyclopropane, was synthesized using a chiral auxiliary for asymmetric synthesis. Key steps included the use of a β-hydroxyl group of a syn-aldol product to control the facial selectivity of a directed cyclopropanation reaction (Green et al., 2005).
Mass Spectral Behavior Study
- The mass spectral behavior of similar compounds, characterized by the cleavage of acylamino substituents and the elimination of a hydroxyl radical, was studied. This research provides insights into the behavior of related compounds under electron impact (Mallen, Cort, & Cockerill, 1979).
Synthesis of Cyclopropene Analogues of Ceramide
- The synthesis of analogues of this compound and their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism, was described. This research contributes to understanding the role of cyclopropene analogues in biological systems (Triola et al., 2003).
Transformation in Soil
- The transformation of a related compound in soil was studied, revealing cyclization and hydrolysis processes. This research is significant for understanding the environmental fate of similar chemicals (Yih, Swithenbank, & McRae, 1970).
Synthesis of Novel Pyrazole, Isoxazole, Benzoxazepine Derivatives
- Novel derivatives of isoxazole were synthesized and evaluated for antimicrobial and anti-inflammatory properties. This highlights the potential pharmaceutical applications of similar compounds (Kendre, Landge, & Bhusare, 2015).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-9-12(10(2)19-16-9)6-7-13(17)15-8-14(3,18)11-4-5-11/h11,18H,4-8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAULEMRWXDLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)


![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)



![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)
